Cas no 79200-55-8 ((1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo2.2.1heptan-3-one)
(1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo2.2.1heptan-3-one Chemical and Physical Properties
Names and Identifiers
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- 2-AZABICYCLO[2.2.1]HEPTAN-3-ONE, 5,6-DIHYDROXY-, (1R,4S,5R,6S)-
- (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo2.2.1heptan-3-one
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- Inchi: 1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10)/t2-,3+,4+,5-/m0/s1
- InChI Key: XTCGLTVNRHPGDH-RSJOWCBRSA-N
- SMILES: [C@@]12([H])C[C@@]([H])([C@@H](O)[C@H]1O)C(=O)N2
(1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo2.2.1heptan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R117145-25mg |
(1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one |
79200-55-8 | 25mg |
$ 120.00 | 2022-06-02 | ||
| TRC | R117145-50mg |
(1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one |
79200-55-8 | 50mg |
$ 195.00 | 2022-06-02 |
(1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo2.2.1heptan-3-one Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo2.2.1heptan-3-one
Comprehensive Overview of (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one (CAS No. 79200-55-8)
(1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, with the CAS number 79200-55-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclic compounds and is characterized by its unique stereochemistry and functional groups. The presence of multiple chiral centers and hydroxyl groups makes it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one consists of a seven-membered ring with an azabicyclic framework and two hydroxyl groups at positions 5 and 6. The stereochemistry at these positions plays a crucial role in determining the compound's biological activity and pharmacological properties. Recent studies have highlighted the importance of this compound in various biological processes, including enzyme inhibition and receptor modulation.
In the realm of medicinal chemistry, (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one has been explored for its potential as a lead compound in drug discovery. Its unique structure provides a versatile platform for chemical modifications, allowing researchers to fine-tune its properties for specific therapeutic applications. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes involved in metabolic disorders and cancer.
One of the key areas where (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one has demonstrated significant potential is in the treatment of neurodegenerative diseases. Studies have shown that certain derivatives of this compound can effectively cross the blood-brain barrier and modulate specific receptors or enzymes associated with conditions such as Alzheimer's disease and Parkinson's disease. This ability to target central nervous system (CNS) disorders makes it an attractive candidate for further research and development.
Moreover, recent advancements in synthetic methodologies have facilitated the efficient synthesis of (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one and its derivatives. These methods often involve asymmetric synthesis techniques to ensure the correct stereochemical configuration at each chiral center. The development of robust synthetic routes has not only improved the accessibility of this compound but also enabled large-scale production for preclinical and clinical studies.
In addition to its therapeutic applications, (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one has also been studied for its potential as a tool compound in academic research. Its unique structural features make it an excellent probe for investigating enzyme mechanisms and receptor interactions at a molecular level. This has led to a deeper understanding of various biological processes and has provided valuable insights into the design of more effective therapeutic agents.
The pharmacokinetic properties of (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one have also been extensively studied to optimize its use in drug development. Factors such as solubility, stability, and bioavailability are critical in determining the compound's efficacy and safety profile. Research has shown that modifications to the hydroxyl groups or the azabicyclic framework can significantly impact these properties, leading to improved drug candidates.
Clinical trials involving derivatives of (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one are currently underway to evaluate their safety and efficacy in treating various diseases. Preliminary results have been encouraging, with several compounds showing promising therapeutic effects without significant adverse side effects. These findings underscore the potential of this class of compounds as future pharmaceuticals.
In conclusion, (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one (CAS No. 79200-55-8) represents a valuable scaffold in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for the development of novel therapeutic agents targeting a wide range of diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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